molecular formula C7H8N2O B1355185 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde CAS No. 914637-04-0

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde

Cat. No.: B1355185
CAS No.: 914637-04-0
M. Wt: 136.15 g/mol
InChI Key: YLRKWLSCHSHVRE-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an imidazole ring.

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with receptor-interacting protein kinase 1 (RIPK1), exhibiting potent inhibitory activity . This interaction suggests that this compound can modulate necroptosis, a form of programmed cell death, making it a potential candidate for therapeutic applications in inflammatory diseases and cancer.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory activity against RIPK1 affects necroptotic pathways in both human and mouse cellular assays . This modulation can lead to altered gene expression and metabolic changes, impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its interaction with RIPK1 involves binding to the kinase domain, inhibiting its activity and preventing the downstream signaling that leads to necroptosis . This inhibition can result in changes in gene expression and cellular responses, highlighting its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity against RIPK1 over extended periods, suggesting a stable interaction and prolonged effect on necroptotic pathways

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 activity without causing significant toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization for therapeutic applications. Threshold effects and dose-response relationships are critical for determining the compound’s safety and efficacy in vivo.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. Its interaction with RIPK1 suggests involvement in necroptotic pathways, influencing metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect its localization and accumulation, determining its bioavailability and efficacy

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its interactions with biomolecules and its overall efficacy . Understanding these localization mechanisms is vital for developing targeted therapies and maximizing the compound’s therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo a wider range of chemical reactions compared to its analogs. This functional group also enhances its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-6-4-8-7-2-1-3-9(6)7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRKWLSCHSHVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571319
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-04-0
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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